N,N-Didesmethylmifepristone
Übersicht
Beschreibung
“N,N-Didesmethylmifepristone” is a derivative of mifepristone . Mifepristone is a synthetic steroid with antiprogestational effects .
Molecular Structure Analysis
The molecular structure of a compound like “N,N-Didesmethylmifepristone” can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “N,N-Didesmethylmifepristone” could not be found in the available resources .Wissenschaftliche Forschungsanwendungen
Forensic Analysis in Chemistry
Didemethyl Mifepristone has been used in the field of forensic analysis in chemistry .
Application Summary
The compound is used in the determination of mifepristone and its metabolites in human blood after self-induced pharmacological abortion .
Methods of Application
The UHPLC-QqQ-MS/MS method is developed and validated for the determination of mifepristone in human blood as well as the identification and quantification of its metabolites . The metabolic pathway in humans was proposed after examination of an authentic casework .
Results or Outcomes
Toxicological analysis of the mother’s blood (collected the day after the pregnancy termination) revealed the presence of five compounds: mifepristone (557.4 ng/mL), N-desmethyl-mifepristone (638.7 ng/mL), 22-OH-mifepristone (176.9 ng/mL), N,N-didesmethyl-mifepristone (144.5 ng/mL) and N-desmethyl-hydroxy-mifepristone (qualitatively) .
Obstetrics and Gynecology
Didemethyl Mifepristone has been used in the field of obstetrics and gynecology .
Application Summary
The compound is used in the treatment of adenomyosis, a condition where the inner lining of the uterus breaks through the muscle wall of the uterus .
Methods of Application
In a placebo-controlled randomized clinical trial of mifepristone vs placebo for the treatment of adenomyosis, 12 weeks of mifepristone treatment at a dose of 10 mg per day led to a significant remission for patient symptoms with acceptable tolerability .
Results or Outcomes
The study concluded that mifepristone was effective and safe for the treatment of adenomyosis .
Pharmacological Abortion
Didemethyl Mifepristone has been used in the field of pharmacological abortion .
Application Summary
The compound is used in the medical management of early pregnancy loss and medication abortion .
Methods of Application
The most effective regimen for medication management of early pregnancy loss is 200 mg of oral mifepristone followed by 800 mcg of misoprostol administered vaginally 24 to 48 hours later .
Results or Outcomes
Medication abortion now accounts for 60% of all abortions completed before 10 weeks’ gestation .
Oncology: Treatment of Glioblastoma
Didemethyl Mifepristone has been used in the field of oncology, specifically in the treatment of glioblastoma .
Application Summary
Mifepristone has been studied as a potential therapy to reduce angiogenesis and P-Glycoprotein associated with glioblastoma resistance to Temozolomide . It has been found to inhibit the expression of the VEGF, which is overexpressed in glioblastoma .
Methods of Application
The study evaluated whether mifepristone, an antihormonal agent, can enhance the effect of temozolomide on C6 glioma cells orthotopically implanted in Wistar rats .
Results or Outcomes
After a 3-week treatment, the mifepristone/temozolomide regimen had decreased the level of VEGF and P-gp and significantly reduced tumor proliferation . Mifepristone also proved to increase the intracerebral concentration of temozolomide .
Endocrinology: Treatment of Cushing’s Syndrome
Didemethyl Mifepristone has been used in the field of endocrinology, specifically in the treatment of Cushing’s Syndrome .
Application Summary
Mifepristone, a glucocorticoid receptor antagonist, has been used in patients with overt Cushing syndrome and hyperglycemia . It has been found to produce clinical and metabolic benefits in patients with Cushing’s Syndrome .
Methods of Application
In a study, mifepristone was administered at doses of 300-1200 mg daily .
Results or Outcomes
There were significant reductions in fasting glucose measurements and insulin resistance as measured by HOMA-IR in the study patients .
Pharmacokinetics: Metabolism Study
Didemethyl Mifepristone has been used in the field of pharmacokinetics, specifically in the study of metabolism .
Application Summary
The pharmacokinetics of mifepristone are characterized by rapid absorption, a long half-life of 25 to 30 hours, and micromolar serum concentrations following ingestion of doses currently in clinical use .
Methods of Application
The UHPLC-QqQ-MS/MS method is developed and validated for the determination of mifepristone in human blood as well as the identification and quantification of its metabolites .
Results or Outcomes
Biochemistry: Forensic Analysis
Didemethyl Mifepristone has been used in the field of biochemistry for forensic analysis .
Application Summary
The compound is used in the determination of mifepristone and its metabolites in maternal blood samples after performing a self-induced abortion .
Results or Outcomes
Molecular Biology: Adipocyte Differentiation
Didemethyl Mifepristone has been used in the field of molecular biology for adipocyte differentiation .
Application Summary
Mifepristone not only enhanced adipocyte differentiation induced by the conventional protocol consisting of insulin, dexamethasone and 3-isobutyl-1-methylxanthine but also induced adipocyte differentiation alone, as evidenced by lipid droplets formation and induction of the expression of adiponectin and Fabp4 .
Methods of Application
Mouse 3T3-L1 cells were used as a model for adipocyte differentiation . The lipid droplet formation was evaluated with Bodipy493/503 staining and the expression of adipocyte markers [adiponectin and adipocyte fatty acid binding protein-4 (Fabp4)] was evaluated with quantitative PCR and immunoblot analyses for indication of adipocyte differentiation .
Results or Outcomes
Mifepristone administration induced an increase in the weight of epididymal, perirenal and gluteofemoral adipose tissues .
Pharmacodynamics: Treatment of Cushing’s Syndrome
Didemethyl Mifepristone has been used in the field of pharmacodynamics, specifically in the treatment of Cushing’s Syndrome .
Application Summary
Mifepristone, a glucocorticoid receptor antagonist, has been used in patients with overt Cushing syndrome and hyperglycemia .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPBCIAEOBOEKD-YEEPMTPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146215 | |
Record name | RU 42848 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Didesmethylmifepristone | |
CAS RN |
104004-92-4 | |
Record name | RU 42848 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RU 42848 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIDESMETHYLMIFEPRISTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN65R36QDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.